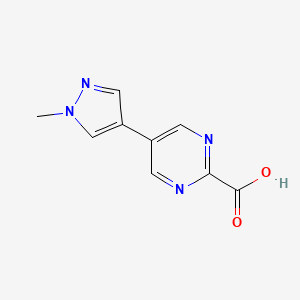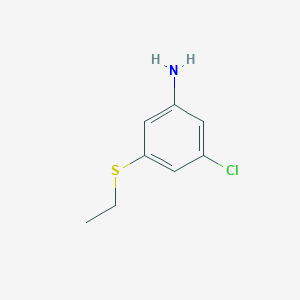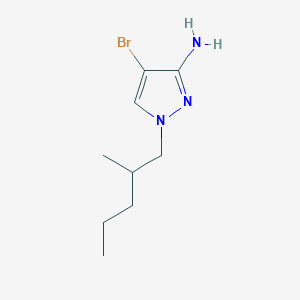
4-Bromo-1-(2-methylpentyl)-1h-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-(2-methylpentyl)-1h-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a bromine atom at the 4-position and a 2-methylpentyl group at the 1-position of the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(2-methylpentyl)-1h-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as 1,3-diketones or β-keto esters, under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated at the 4-position using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent.
Alkylation: The brominated pyrazole is subsequently alkylated at the 1-position with 2-methylpentyl halide (e.g., 2-methylpentyl bromide) in the presence of a base such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-(2-methylpentyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the functional groups present and the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
Substitution: Formation of 4-substituted pyrazoles.
Oxidation: Formation of oxidized derivatives, such as pyrazole N-oxides.
Reduction: Formation of reduced derivatives, such as pyrazoline.
Coupling: Formation of biaryl or aryl-alkyl derivatives.
Applications De Recherche Scientifique
4-Bromo-1-(2-methylpentyl)-1h-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer agents.
Materials Science: The compound can be used in the development of novel materials, such as organic semiconductors or liquid crystals, due to its unique electronic properties.
Biological Studies: It can serve as a probe or ligand in biological studies to investigate enzyme activity, receptor binding, or cellular signaling pathways.
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-(2-methylpentyl)-1h-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or ion channels, modulating their activity through binding or inhibition. The molecular targets and pathways involved would vary based on the specific therapeutic context and the structure-activity relationship of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a 2-methylpentyl group.
4-Bromo-1-(2-methoxyethyl)-1H-pyrazole: Similar structure but with a 2-methoxyethyl group instead of a 2-methylpentyl group.
1-(2-Methylpentyl)-1H-pyrazole-3-amine: Similar structure but without the bromine atom at the 4-position.
Uniqueness
4-Bromo-1-(2-methylpentyl)-1h-pyrazol-3-amine is unique due to the combination of the bromine atom and the 2-methylpentyl group, which can influence its reactivity, binding affinity, and overall chemical properties. This uniqueness makes it a valuable compound for specific applications where these structural features are advantageous.
Propriétés
Formule moléculaire |
C9H16BrN3 |
|---|---|
Poids moléculaire |
246.15 g/mol |
Nom IUPAC |
4-bromo-1-(2-methylpentyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H16BrN3/c1-3-4-7(2)5-13-6-8(10)9(11)12-13/h6-7H,3-5H2,1-2H3,(H2,11,12) |
Clé InChI |
ISMPSDQQWGNXJO-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)CN1C=C(C(=N1)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


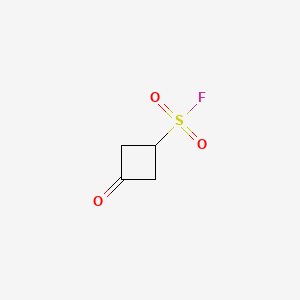
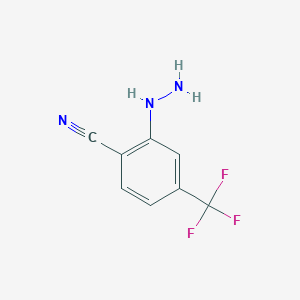
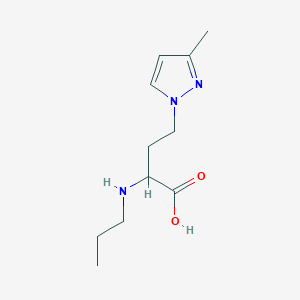

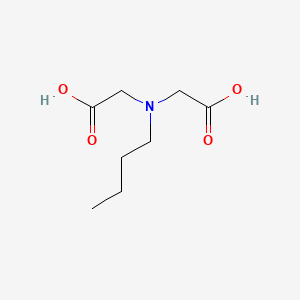
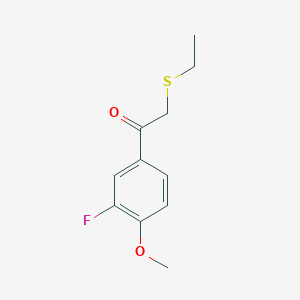
![rac-(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine](/img/structure/B15327167.png)
![2-(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethylamine](/img/structure/B15327171.png)
![rac-4-[(1R,2S)-2-aminocyclopropyl]benzonitrile hydrochloride](/img/structure/B15327187.png)


![3-[2-Bromo-1-(3-chlorophenyl)ethoxy]oxolane](/img/structure/B15327204.png)
